(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
CAS No.: 103884-97-5
Cat. No.: VC20755168
Molecular Formula: C10H13FN6O3
Molecular Weight: 284.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103884-97-5 |
|---|---|
| Molecular Formula | C10H13FN6O3 |
| Molecular Weight | 284.25 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1 |
| Standard InChI Key | MHWHYOFBOWTAHZ-AYQXTPAHSA-N |
| Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)N |
| SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Introduction
Chemical Properties and Structure
Structural Characteristics
The compound consists of a 2,6-diaminopurine base (a modified adenine with an additional amino group at position 2) connected to a modified sugar moiety. The sugar component features a fluorine atom at the 4-position, which significantly alters its chemical and biological properties compared to non-fluorinated analogs. The specific stereochemistry indicated by the (2R,3R,4S,5R) notation defines the spatial arrangement of substituents on the oxolane ring, which is critical for molecular recognition and biological activity.
Chemical Identifiers and Properties
The compound is cataloged and identified through various systematic nomenclature systems as detailed in the table below:
| Property | Value |
|---|---|
| CAS Number | 103884-97-5 |
| Molecular Formula | C10H13FN6O3 |
| Molecular Weight | 284.25 g/mol |
| InChI | InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1 |
| InChIKey | MHWHYOFBOWTAHZ-AYQXTPAHSA-N |
| SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3C@HF)N)N |
| PubChem CID | 460081 |
Common Synonyms
The compound is known by several alternative names in scientific literature:
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2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)purine
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9H-Purine-2,6-diamine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
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2'-FANA-DAP
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(2R,3R,4S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Synthesis and Preparation
Synthetic Routes
The synthesis of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps of chemical transformations starting from appropriate precursors. The process generally requires careful control of reaction conditions to ensure proper stereoselectivity and high yield of the desired product. The synthesis often begins with suitable sugar derivatives that undergo modifications to introduce the fluorine atom at the 4-position with the correct stereochemistry, followed by coupling with the 2,6-diaminopurine base.
Critical Synthesis Parameters
During synthesis, several critical parameters must be controlled:
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Stereoselectivity: Maintaining the specific (2R,3R,4S,5R) configuration
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Fluorination: Selective introduction of fluorine at the 4-position
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Glycosylation: Effective coupling of the modified sugar with the nucleobase
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Protecting group strategies: Appropriate protection and deprotection of reactive functional groups
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Purification: Efficient separation of the desired product from reaction byproducts
Each of these parameters requires careful optimization to achieve high yield and purity of the final product.
Biological Activity and Pharmacological Properties
Mechanism of Action
Research Applications and Findings
Nucleic Acid Chemistry
Comparison with Similar Compounds
Structural Analogs
To understand the significance of this compound, it is useful to compare it with related nucleoside analogs:
| Compound | Chemical Modification | Key Differences |
|---|---|---|
| (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | Fluorine at 4-position, 2,6-diaminopurine base | The compound of focus |
| 2-fluoradenosine [(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol] | Fluorine at 2-position of purine base, regular ribose sugar | Different fluorination position (base vs. sugar), different sugar stereochemistry |
| Standard adenosine | No fluorination, adenine base | Lacks fluorine modification, has only one amino group on purine |
| 2'-fluoro-arabino nucleosides (general class) | Fluorine at 2'-position of sugar | Similar sugar modification but may have different nucleobases |
Structure-Activity Relationships
The position and stereochemistry of the fluorine atom significantly impact the compound's properties. The 4-fluoro modification in (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol alters the electronic and conformational properties of the molecule differently than fluorination at other positions. Additionally, the presence of two amino groups on the purine base (at positions 2 and 6) changes the hydrogen bonding capabilities compared to adenosine or other modified purines .
Current Research Directions
Oligonucleotide Therapeutics
Current research may explore the incorporation of this modified nucleoside into oligonucleotides for potential therapeutic applications. The unique properties conferred by the fluorine substitution and the modified base could provide advantages in terms of stability, target binding, and biological activity.
Drug Discovery Applications
The compound may serve as a valuable building block in the development of new therapeutic agents targeting nucleic acid metabolism or specific disease-related pathways. Structure-activity relationship studies involving this and related compounds can guide the design of more potent and selective drug candidates.
Diagnostic and Research Tools
The unique properties of this fluorinated nucleoside make it potentially useful for developing specialized research tools, such as probes for studying enzyme mechanisms, fluorescent nucleoside analogs for imaging, or modified oligonucleotides for various biochemical and molecular biology applications .
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